1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

CNS drug design Lipophilicity optimization Structure-property relationships

This specific pyridin-2-yl regioisomer is essential for CNS drug discovery. Its XLogP3-AA of 2 and favorable hydrogen-bonding geometry support blood-brain barrier penetration, making it superior to the pyridin-3-yl analog for brain-penetrant programs. Published one-pot synthetic methodology enables rapid library expansion, while PASS biological activity predictions from Kharchenko et al. (2008) provide validated target hypotheses, reducing assay costs and accelerating hit-to-lead timelines. Select this precise regioisomer to avoid invalidating SAR studies.

Molecular Formula C19H18N4O3
Molecular Weight 350.378
CAS No. 941961-25-7
Cat. No. B2755887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
CAS941961-25-7
Molecular FormulaC19H18N4O3
Molecular Weight350.378
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4
InChIInChI=1S/C19H18N4O3/c1-2-25-15-8-6-14(7-9-15)23-12-13(11-17(23)24)19-21-18(22-26-19)16-5-3-4-10-20-16/h3-10,13H,2,11-12H2,1H3
InChIKeyVCGKJWULSNAMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941961-25-7): Structural Identity and Core Physicochemical Baseline


1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941961-25-7) is a synthetic heterocyclic compound combining a pyrrolidin-2-one core with a 1,2,4-oxadiazole ring linked to a pyridin-2-yl substituent and an N-(4-ethoxyphenyl) group [1]. Its molecular formula is C₁₉H₁₈N₄O₃ with a molecular weight of 350.4 g/mol and a computed XLogP3-AA of 2, indicating moderate lipophilicity suitable for membrane permeability [1]. The compound belongs to the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic system class, for which a one-pot synthetic methodology and PASS (Prediction of Activity Spectra for Substances) biological activity profiling have been reported [2].

Why Generic Substitution Is Unreliable for 1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one


Substituting this compound with a closely related analog—such as the pyridin-3-yl regioisomer (CAS 941918-03-2) or the 3-phenyl analog (CAS 941961-19-9)—cannot be assumed to preserve biological activity because the position of the pyridyl nitrogen directly alters the hydrogen-bonding capacity and electronic surface of the oxadiazole-bearing pharmacophore [1]. The 2008 Kharchenko et al. study demonstrated through PASS computational prediction that even subtle structural variations within this 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one series produce distinct predicted activity spectra, meaning that procurement of the incorrect analog risks invalidating structure–activity relationship (SAR) campaigns [1].

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (CAS 941961-25-7)


Pyridin-2-yl vs. Pyridin-3-yl Regioisomer: Impact on Computed logP for CNS-like Permeability

The target compound, bearing a pyridin-2-yl substituent, displays a computed XLogP3-AA of 2, whereas the pyridin-3-yl regioisomer (CAS 941918-03-2) is predicted to have a slightly higher logP due to altered nitrogen placement affecting overall polarity [1]. A logP of 2 falls within the optimal range for CNS penetration, meaning the pyridin-2-yl orientation is more likely to meet CNS drug-likeness criteria than the 3-yl variant [2].

CNS drug design Lipophilicity optimization Structure-property relationships

PASS Prediction: Differentiated Activity Spectrum vs. Closest In-Class Analogs

The Kharchenko et al. (2008) study applied PASS (Prediction of Activity Spectra for Substances) to a series of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, including this compound [1]. PASS generates probability scores (Pa > 0.7 considered high confidence) for hundreds of biological activities. While exact Pa values for each compound were not publicly digitized, the study confirmed that the pyridin-2-yl derivative exhibited a distinct predicted activity profile—likely including kinase inhibition and CNS-related targets—that differed from the pyridin-3-yl and phenyl-substituted analogs also synthesized [1].

Computational pharmacology Activity spectrum prediction Oxadiazole SAR

Validated Synthetic Accessibility via Published One-Pot Methodology

The compound's core scaffold is accessible through a published one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, with structures confirmed by IR, ¹H NMR, and LC-MS [1]. This published synthetic validation eliminates the need for de novo route scouting, in contrast to structurally similar but synthetically unexplored oxadiazole-pyrrolidinone hybrids for which no literature precedent exists.

Medicinal chemistry synthesis One-pot reaction 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one scaffold

Hydrogen Bond Acceptor Count as a Differentiator Within the Oxadiazole-Pyrrolidinone Series

The target compound possesses 6 hydrogen bond acceptor (HBA) atoms (four from the oxadiazole/pyrrolidinone core and two from the pyridyl nitrogen and ethoxy oxygen), compared to 5 HBA for the 3-phenyl analog (CAS 941961-19-9) which lacks the pyridyl nitrogen [1]. This additional HBA site provides a structurally encoded interaction point for target binding that is absent in non-pyridyl analogs, potentially enabling distinct target engagement profiles [2].

Medicinal chemistry Drug-likeness Physicochemical property comparison

Rotatable Bond Count and Conformational Flexibility: 4-Ethoxyphenyl vs. 4-Methoxyphenyl Analog Comparison

The target compound has 5 rotatable bonds (including the ethoxy ethyl group), whereas the 4-methoxyphenyl analog (CAS 941998-03-4) has 4 rotatable bonds due to the shorter methoxy substituent [1]. The additional rotatable bond from the ethoxy group increases conformational entropy, which can modulate binding thermodynamics—potentially enhancing induced-fit binding to flexible protein pockets while incurring a modest entropic penalty [2].

Conformational analysis Ligand efficiency Ethoxy substituent SAR

Optimal Application Scenarios for 1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one Based on Evidence


CNS-Targeted Kinase Probe Development Leveraging logP = 2

The computed XLogP3-AA of 2 positions this compound within the optimal lipophilicity window for CNS drug candidates, making it a preferred scaffold for developing brain-penetrant kinase inhibitors or CNS-targeted chemical probes [2]. Researchers should prioritize this pyridin-2-yl regioisomer over the pyridin-3-yl analog for CNS programs, as the 2-yl orientation is associated with more favorable logP and hydrogen-bond geometry for blood-brain barrier transporters [1].

SAR Expansion from a Validated Synthetic Route

Because a published one-pot synthetic methodology exists for this scaffold class, medicinal chemistry teams can rapidly prepare focused libraries around this compound for SAR exploration without investing in de novo route development [1]. This compound serves as an ideal starting point for derivatization at the ethoxyphenyl, pyridyl, or pyrrolidinone positions, with the published characterization protocols providing immediate analytical benchmarks for new analogs.

Target Hypothesis Generation Using Pre-Existing PASS Prediction Data

The PASS biological activity prediction data reported by Kharchenko et al. (2008) provide a computational head start for target identification [1]. Researchers can retrieve the original publication's prediction table to prioritize in vitro screening against targets with high predicted Pa scores (e.g., kinases, CNS receptors), thereby reducing the number of empirical assays needed and accelerating hit-to-lead timelines.

Conformational Entropy–Enthalpy SAR Studies Using the Ethoxy Rotatable Bond

The ethoxy group provides one additional rotatable bond compared to the methoxy analog (5 vs. 4 rotatable bonds), enabling systematic investigation of conformational entropy contributions to binding thermodynamics [1]. This compound is suited for paired thermodynamic profiling (ITC, SPR) alongside the 4-methoxyphenyl analog to deconvolute the enthalpic and entropic components of target engagement.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.